molecular formula C20H16N4O3S B11659157 4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11659157
M. Wt: 392.4 g/mol
InChI Key: MAMXZAJQWHLGEY-YDZHTSKRSA-N
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Description

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfanylacetamido group, and the esterification with benzoic acid. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetamido Group: This step often involves nucleophilic substitution reactions where a sulfanyl group is introduced to the pyrimidine ring.

    Esterification: The final step involves the esterification of the intermediate compound with benzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetamido group may enhance binding affinity and specificity, while the benzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4-disubstituted thiazoles and other pyrimidine-based drugs.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate.

Uniqueness

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its combination of a pyrimidine ring, a sulfanylacetamido group, and a benzoate ester. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

[4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C20H16N4O3S/c25-18(14-28-20-21-11-4-12-22-20)24-23-13-15-7-9-17(10-8-15)27-19(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,24,25)/b23-13+

InChI Key

MAMXZAJQWHLGEY-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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